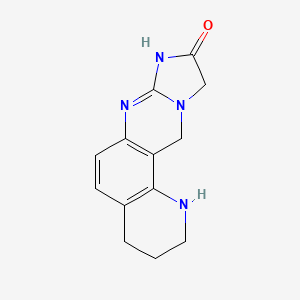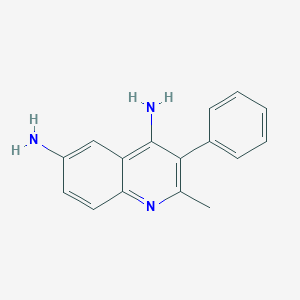
1,2,3,4,8,9,10,12-Octahydro(2,1-b)pyrido(2,3-f)quinazolin-9-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4,10,12-Hexahydroimidazo[2,1-b]pyrido[2,3-f]quinazolin-9(7H)-one is a complex heterocyclic compound It features a fused ring system that includes imidazole, pyridine, and quinazoline moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,10,12-Hexahydroimidazo[2,1-b]pyrido[2,3-f]quinazolin-9(7H)-one typically involves multi-step reactions starting from simpler precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, α,β-unsaturated esters can be transformed into tetrahydropyridine derivatives, which are then treated with diamines to form the desired bicyclic compounds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1,2,3,4,10,12-Hexahydroimidazo[2,1-b]pyrido[2,3-f]quinazolin-9(7H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can be used to remove oxygen or introduce hydrogen atoms.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
1,2,3,4,10,12-Hexahydroimidazo[2,1-b]pyrido[2,3-f]quinazolin-9(7H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can serve as a probe to study biological processes.
Industry: It may be used in the production of advanced materials with specific properties
作用機序
The mechanism of action for 1,2,3,4,10,12-Hexahydroimidazo[2,1-b]pyrido[2,3-f]quinazolin-9(7H)-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact mechanisms involved.
類似化合物との比較
Similar Compounds
Hexahydroimidazo[1,2-a]pyridine: Shares a similar imidazole-pyridine fused ring system.
Pyrido[1,2-a]pyrimidine: Contains a pyridine-pyrimidine fused ring system.
Octahydropyrido[1,2-a][1,3]diazepine: Features a pyridine-diazepine fused ring system.
Uniqueness
1,2,3,4,10,12-Hexahydroimidazo[2,1-b]pyrido[2,3-f]quinazolin-9(7H)-one is unique due to its specific arrangement of fused rings, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
91599-59-6 |
|---|---|
分子式 |
C13H14N4O |
分子量 |
242.28 g/mol |
IUPAC名 |
3,11,13,16-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2(7),8,11-tetraen-14-one |
InChI |
InChI=1S/C13H14N4O/c18-11-7-17-6-9-10(15-13(17)16-11)4-3-8-2-1-5-14-12(8)9/h3-4,14H,1-2,5-7H2,(H,15,16,18) |
InChIキー |
GGOJTCNHGDZXIE-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C3=C(C=C2)N=C4NC(=O)CN4C3)NC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(5-Oxo-2,3-dihydroimidazo[1,2-c]quinazolin-6(5H)-yl)acetic acid](/img/structure/B11866709.png)


![benzyl N-[[(5S)-2-oxo-1,3-oxazolidin-5-yl]methyl]carbamate](/img/structure/B11866724.png)
![4-Amino-N-(cyclopropylmethyl)-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide](/img/structure/B11866728.png)
![tert-Butyl 3-fluoro-1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B11866736.png)








